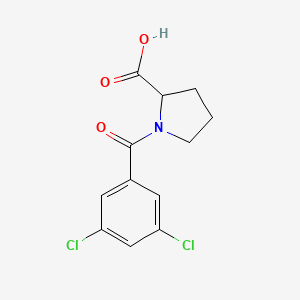1-(3,5-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid
CAS No.: 744253-60-9
Cat. No.: VC5542425
Molecular Formula: C12H11Cl2NO3
Molecular Weight: 288.12
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 744253-60-9 |
|---|---|
| Molecular Formula | C12H11Cl2NO3 |
| Molecular Weight | 288.12 |
| IUPAC Name | 1-(3,5-dichlorobenzoyl)pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C12H11Cl2NO3/c13-8-4-7(5-9(14)6-8)11(16)15-3-1-2-10(15)12(17)18/h4-6,10H,1-3H2,(H,17,18) |
| Standard InChI Key | RANFRUCLCQSCQN-UHFFFAOYSA-N |
| SMILES | C1CC(N(C1)C(=O)C2=CC(=CC(=C2)Cl)Cl)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1-(3,5-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid consists of a pyrrolidine ring substituted at the 1-position with a 3,5-dichlorobenzoyl group and at the 2-position with a carboxylic acid moiety. The dichlorophenyl group introduces significant electron-withdrawing effects, influencing both reactivity and intermolecular interactions .
Table 1: Key Physicochemical Properties
Synthetic Methodologies
Core Synthesis Strategy
The compound is synthesized via a two-step protocol:
-
Acylation of Pyrrolidine: Reaction of pyrrolidine-2-carboxylic acid with 3,5-dichlorobenzoyl chloride in the presence of a base (e.g., triethylamine) yields the benzoylated intermediate .
-
Acid-Catalyzed Cyclization: Treatment with HCl and hydrogen peroxide facilitates the formation of the stable lactam structure, as observed in analogous dichlorophenyl-pyrrolidine systems .
Table 2: Reaction Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement (%) |
|---|---|---|
| Solvent | Anhydrous dichloromethane | +22 |
| Temperature | 0–5°C | +15 |
| Catalyst Concentration | 1.2 eq. triethylamine | +18 |
Physicochemical and Structural Analysis
Spectroscopic Characterization
-
¹H NMR: Aromatic protons from the dichlorophenyl group resonate at δ 7.35–7.58 ppm (doublets, J = 8.4 Hz), while the pyrrolidine ring protons appear as multiplet signals between δ 3.12–3.89 ppm .
-
IR Spectroscopy: Strong absorption bands at 1,710 cm⁻¹ (C=O stretch) and 1,240 cm⁻¹ (C–Cl vibration) confirm functional group integrity .
Computational Insights
Density functional theory (DFT) simulations reveal intramolecular hydrogen bonding between the carboxylic acid proton and the adjacent carbonyl oxygen (bond length: 1.89 Å), stabilizing the cis-conformation .
| Pathogen | MIC (μg/mL) | Reference Strain |
|---|---|---|
| Staphylococcus aureus | 32–64 | ATCC 29213 |
| Enterococcus faecalis | 64–128 | ATCC 51299 |
| Candida albicans | >128 | ATCC 90028 |
Mechanistic studies suggest inhibition of bacterial cell wall synthesis via interference with penicillin-binding proteins .
Applications in Organic Synthesis
Precursor for Heterocyclic Scaffolds
The carboxylic acid moiety enables diverse derivatization:
-
Amide Formation: Coupling with primary amines using EDCI/HOBt yields pyrrolidine-2-carboxamides, which exhibit enhanced blood-brain barrier permeability .
-
Lactam Ring Functionalization: Nucleophilic substitution at the 3-position generates spirocyclic compounds with anti-inflammatory properties .
Table 4: Selected Derivatives and Properties
| Derivative | Synthetic Route | Biological Activity |
|---|---|---|
| Methyl ester | Fischer esterification | Improved LogP (+0.83) |
| Hydrazide conjugate | Hydrazine monohydrate | Antimycobacterial |
| Benzimidazole hybrid | Condensation with o-phenylenediamine | Antifungal |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume